molecular formula C14H13FN4O B2578218 N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide CAS No. 1797184-23-6

N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide

Cat. No.: B2578218
CAS No.: 1797184-23-6
M. Wt: 272.283
InChI Key: QSISXBNECZQRAC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene. FAK is a central regulator of signaling pathways that control cell adhesion, migration, proliferation, and survival, and its overexpression and hyperactivation are strongly associated with tumor progression, metastasis, and therapy resistance across a range of cancers [Source] . By targeting the kinase domain of FAK, this compound effectively suppresses autophosphorylation at Y397, a critical initial step for the formation of multi-protein signaling complexes and downstream activation of pathways such as PI3K/AKT and RAS-MAPK [Source] . Its primary research value lies in its utility as a pharmacological tool for dissecting the complex biological roles of FAK in the tumor microenvironment, including its functions in cancer stem cells, angiogenesis, and the modulation of immune cell infiltration. Investigations utilizing this inhibitor are pivotal for validating FAK as a therapeutic target and for exploring combination treatment strategies, particularly in aggressive and metastatic cancers where conventional therapies often fail.

Properties

IUPAC Name

N-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c15-11-1-3-12(4-2-11)18-14(20)19-6-5-13-10(8-19)7-16-9-17-13/h1-4,7,9H,5-6,8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSISXBNECZQRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. Additionally, it may interact with other cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Pyrido-Pyrimidine Derivatives with Varied Amine Substituents

Compounds from , such as 5-(4-fluorophenyl)-6-methyl-4-morpholin-4-yl)-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (10a) and 5-(4-fluorophenyl)-6-methyl-4-piperazin-1-yl)-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (10b), share the pyrido-pyrimidine core but differ in substituents.

tert-Butyl Ester Derivatives ()

tert-Butyl 2,4-dichloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (, compound 5) replaces the carboxamide with a tert-butyl ester. This substitution increases lipophilicity (logP), favoring blood-brain barrier penetration but reducing hydrogen-bonding capacity compared to the target compound .

Pharmacological Activity and Selectivity

highlights pyrido-pyrimidine analogues (e.g., 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) with demonstrated kinase inhibition in pharmacological assays. While specific data for the target compound is unavailable, structural similarities suggest comparable mechanisms. The fluorophenyl carboxamide in the target compound may confer superior selectivity due to optimized steric and electronic interactions .

Chiral and Steric Considerations

The Enamine Ltd. compound (), (7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one, introduces a chiral center and methoxypyrazine substituent. However, the amino group may reduce metabolic stability compared to the carboxamide in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name (Source) Core Structure Substituents Molecular Weight Key Properties
N-(4-fluorophenyl)-5H,6H…pyrido[4,3-d]pyrimidine-6-carboxamide Pyrido[4,3-d]pyrimidine 4-fluorophenyl carboxamide Not reported High H-bond capacity, metabolic stability
Compound 10a () Pyrazolo-pyrano-triazine Morpholine Not reported Improved solubility
Example 1 () Tetrahydroquinoline-thiazole Benzothiazolyl amino Not reported High kinase inhibition potency
tert-Butyl ester () Pyrrolo-pyrimidine tert-Butyl ester, dichloro Not reported Increased lipophilicity
Enamine compound () Pyrido[4,3-d]pyrimidinone (7R)-chiral center, methoxypyrazine 380.38 Enhanced specificity, lower stability

Biological Activity

N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrido[4,3-d]pyrimidine core with a carboxamide functional group and a fluorophenyl substituent. The presence of fluorine enhances lipophilicity and biological activity. The synthesis typically involves cyclization reactions starting from 4-fluorobenzaldehyde and hydrazine derivatives under acidic or basic conditions.

Synthetic Route Overview

StepReactantsConditionsProduct
14-fluorobenzaldehyde + hydrazine hydrateAcidic/BasicHydrazone intermediate
2Intermediate + dicarbonyl compoundCyclizationN-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide

Research indicates that N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide interacts with various molecular targets within cells. Its mechanism of action primarily involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may modulate receptor activity related to cellular signaling pathways.

Anticancer Properties

Studies have highlighted the compound's ability to inhibit cancer cell proliferation by targeting proteins such as Bcl-xL, which is crucial in regulating apoptosis. This interaction may induce cell death in malignant cells, showcasing its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide has been evaluated for antimicrobial effects. Preliminary findings suggest it may exhibit activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

  • Study on Anticancer Activity : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines compared to control groups. The mechanism was attributed to apoptosis induction through Bcl-xL inhibition.
  • Antimicrobial Evaluation : A series of tests against bacterial strains revealed that the compound exhibited moderate to strong inhibitory effects on growth, suggesting its potential role as an antimicrobial agent.
  • Pharmacological Profiling : A comprehensive pharmacological evaluation indicated that the compound interacts with multiple biological targets, leading to diverse therapeutic effects including anti-inflammatory and antihypertensive activities.

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